molecular formula C20H20N4O B4426216 1-(4,6-dimethylpyrimidin-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(4,6-dimethylpyrimidin-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B4426216
M. Wt: 332.4 g/mol
InChI Key: AZRHMNYSWNHMBV-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring fused with an indazole moiety, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of 4,6-dimethylpyrimidine with a suitable hydrazine derivative, followed by cyclization with a 4-methylphenyl ketone under acidic or basic conditions to form the indazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The reaction parameters such as temperature, pressure, and pH are meticulously controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylpyrimidin-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogens or other substituents can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce fully or partially hydrogenated compounds.

Scientific Research Applications

1-(4,6-dimethylpyrimidin-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It can be utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,6-dimethylpyrimidin-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
  • 1-(4,6-dimethylpyrimidin-2-yl)-6-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Uniqueness

Compared to similar compounds, 1-(4,6-dimethylpyrimidin-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group, for example, may enhance its binding affinity to certain targets or alter its pharmacokinetic properties.

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-6-(4-methylphenyl)-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-12-4-6-15(7-5-12)16-9-18-17(19(25)10-16)11-21-24(18)20-22-13(2)8-14(3)23-20/h4-8,11,16H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRHMNYSWNHMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C=NN3C4=NC(=CC(=N4)C)C)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4,6-dimethylpyrimidin-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 2
1-(4,6-dimethylpyrimidin-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 3
1-(4,6-dimethylpyrimidin-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 4
Reactant of Route 4
1-(4,6-dimethylpyrimidin-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 5
1-(4,6-dimethylpyrimidin-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 6
1-(4,6-dimethylpyrimidin-2-yl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

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